molecular formula C10H10BrNO2 B14809818 3-Bromo-5-cyclopropoxybenzamide

3-Bromo-5-cyclopropoxybenzamide

Cat. No.: B14809818
M. Wt: 256.10 g/mol
InChI Key: OWPWVIAZZXLVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 3-Bromo-5-cyclopropoxybenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions. Another method involves the bromination of a precursor compound followed by amidation to introduce the benzamide group . Industrial production methods may involve scale-up processes that ensure high purity and yield .

Chemical Reactions Analysis

3-Bromo-5-cyclopropoxybenzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-cyclopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxybenzamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with proteins, leading to various biological effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-Bromo-5-cyclopropoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxybenzamide

InChI

InChI=1S/C10H10BrNO2/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H2,12,13)

InChI Key

OWPWVIAZZXLVSD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.